trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate

Procurement cost analysis Diastereomer supply trans vs cis cyclobutane

trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS 1338812-41-1) is a Boc-protected, trans-configured 1,3-amino alcohol built on a fully methylated cyclobutane core. Its IUPAC name is tert-butyl ((1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, with molecular formula C13H25NO3 and molecular weight 243.35 g/mol.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 1338812-41-1
Cat. No. B1442578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
CAS1338812-41-1
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)
InChIKeyBRCDKHQTJYOCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate – A Clinically Validated AR-Targeted PROTAC Synthon (CAS 1338812-41-1)


trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS 1338812-41-1) is a Boc-protected, trans-configured 1,3-amino alcohol built on a fully methylated cyclobutane core. Its IUPAC name is tert-butyl ((1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, with molecular formula C13H25NO3 and molecular weight 243.35 g/mol . The compound is a critical synthetic intermediate en route to GDC-2992 (RO7656594), an orally bioavailable heterobifunctional androgen receptor (AR) PROTAC degrader currently under clinical investigation for castration-resistant prostate cancer (CRPC) [1][2]. The tetramethylcyclobutane scaffold functions as a conformationally constrained bioisostere for para-substituted phenyl rings, a design strategy validated in multiple AR antagonist and PROTAC degrader programs [3].

Why Generic Substitution Fails for trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS 1338812-41-1)


Generic substitution of this intermediate is precluded by the combination of its defined trans stereochemistry, the requirement for tetramethyl substitution on the cyclobutane ring, and the orthogonal Boc-protection of the amine. The cis diastereomer (CAS 1363381-85-4) is not a drop-in replacement because it places the 3-hydroxy and 1-amino substituents in a syn relationship that is incompatible with the geometry required for downstream AR-targeting compounds, where the trans-1,3-disubstitution pattern is essential for receptor binding [1]. Non-methylated cyclobutyl analogs (e.g., tert-butyl (trans-3-hydroxycyclobutyl)carbamate, CAS 389890-42-0) lack the gem-dimethyl groups that provide the metabolic stability and conformational pre-organization necessary for in vivo efficacy of CRPC-targeting PROTACs [1][2]. Additionally, the free amino alcohol (CAS 802276-99-9) cannot be directly used in multi-step PROTAC syntheses requiring orthogonal amine protection, as the unprotected amine would lead to unwanted side reactions during linker conjugation [1].

Quantitative Differentiation Evidence for trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS 1338812-41-1)


Cost and Supply Advantage: trans Isomer Is ~41× Less Expensive Than cis Isomer per Gram at Comparable Purity

A direct price comparison from the same supplier (Fluorochem, UK stock) demonstrates a stark cost differential between the trans and cis diastereomers. The trans isomer (CAS 1338812-41-1, purity 95%) is listed at £11.00 for 250 mg (£44/g), whereas the cis isomer (CAS 1363381-85-4, purity 97%) is priced at £454.00 for 250 mg (£1,816/g) . This represents an approximately 41-fold higher cost per gram for the cis diastereomer. The trans isomer also benefits from a scalable KRED-mediated enzymatic synthesis with ~98:2 dr and a 10-fold improvement in process mass intensity (PMI) relative to earlier oxime reduction routes, translating into reliable bulk availability [1].

Procurement cost analysis Diastereomer supply trans vs cis cyclobutane

Stereochemical Integrity: KRED-Catalyzed Synthesis Achieves ~98:2 trans:cis Diastereomeric Ratio Versus Poorly Selective Oxime Reduction

The compound is produced via a highly trans-diastereoselective ketoreductase (KRED)-catalyzed reduction, delivering a diastereomeric ratio (dr) of ~98:2 (trans:cis) [1]. This represents a dramatic improvement over the prior stoichiometric oxime reduction route, which was poorly selective and gave mixtures requiring extensive chromatographic purification. The KRED process also achieved a 10-fold improvement in process mass intensity (PMI), reducing waste and cost [1]. In contrast, the cis diastereomer (CAS 1363381-85-4), available from vendors at 97% purity, is typically synthesized via alternative routes that do not benefit from this enzymatic selectivity and consequently commands a ~41-fold higher price .

Diastereoselective synthesis KRED ketoreductase biocatalysis Process mass intensity

Validated Lineage to Clinical Candidate: Directly Used as a Synthon for the Investigational PROTAC Degrader GDC-2992

The Org. Lett. 2025 publication explicitly demonstrates the utility of this exact compound on scale en route to a fragment of the investigational androgen receptor degrader GDC-2992 (RO7656594), an orally bioavailable heterobifunctional PROTAC with a reported AR degradation DC50 of 2.7 nM in VCaP cells and an anti-proliferative IC50 of 9.7 nM [1][2]. In comparison, the cis diastereomer is not reported as an intermediate for any clinical-stage PROTAC degrader. Non-methylated trans-cyclobutyl analogs (e.g., CAS 389890-42-0) are not documented en route to any clinical candidate targeting AR, underscoring the essential role of the tetramethyl substitution pattern in achieving the potency and bioavailability required for clinical translation [1][3].

PROTAC degrader GDC-2992 AR-targeted therapy Clinical-stage intermediate

Scaffold Validation: Tetramethylcyclobutane Core Is a Pharmacologically Proven Bioisostere for para-Substituted Phenyl in AR Antagonists

The tetramethylcyclobutane scaffold was identified via cell-based high-throughput screening and validated as a novel template for androgen receptor antagonists in the seminal J. Med. Chem. 2011 publication [1]. Optimization of aryloxy tetramethylcyclobutanes yielded compounds (e.g., 26 and 30) with oral bioavailability and excellent in vivo tumor growth inhibition in CRPC xenograft models [1]. In contrast, non-methylated cyclobutane analogs lack the gem-dimethyl groups that enforce the conformational rigidity and metabolic stability required for this pharmacological profile. Cyclobutane-based scaffolds without this substitution pattern (e.g., simple trans-3-aminocyclobutanol derivatives) have not demonstrated comparable AR antagonist activity in validated in vivo models [1][2].

Bioisostere Androgen receptor antagonist Tetramethylcyclobutane scaffold Scaffold hopping

Procurement-Relevant Application Scenarios for trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS 1338812-41-1)


Multi-Step Synthesis of AR-Targeting PROTAC Degraders (GDC-2992 and Structural Analogs)

This compound serves as a direct, stereochemically defined building block for the synthesis of heterobifunctional AR PROTAC degraders. The Boc-protected amine allows for selective deprotection and subsequent conjugation to E3 ligase-recruiting moieties (e.g., cereblon or VHL ligands), while the trans-3-hydroxy group provides a functional handle for installing the AR-targeting aryloxy warhead. The validated use in the GDC-2992 synthetic route, which achieved AR degradation with a DC50 of 2.7 nM in VCaP cells, confirms that this intermediate is compatible with multi-step, multi-gram PROTAC synthesis protocols [1][2].

Stereochemically Demanding Fragment-Based Drug Discovery on the AR Tetramethylcyclobutane Scaffold

The trans-configured 1,3-amino alcohol with Boc protection is an ideal fragment elaboration point for structure–activity relationship (SAR) studies around the tetramethylcyclobutane core. The 2011 J. Med. Chem. study demonstrated that aryloxy substituents installed via the trans-3-hydroxy position yield potent, orally bioavailable AR antagonists with in vivo tumor growth inhibition in CRPC models [3]. Iterative SAR programs can leverage the high diastereomeric purity (~98:2 dr) of this intermediate to avoid confounding stereochemical variables.

Biocatalytic Route Scouting and Process Development for Sterically Hindered Cyclobutane Intermediates

The KRED-catalyzed reduction route described in the 2025 Org. Lett. publication represents a state-of-the-art approach to synthesizing sterically congested trans-1,3-disubstituted cyclobutanes. Process chemistry groups evaluating biocatalytic routes for similar hindered substrates can benchmark their screening efforts against this published protocol, which achieved ~98:2 dr and a 10-fold PMI improvement from inexpensive 2,2,4,4-tetramethylcyclobutane-1,3-dione [1]. This compound thus serves both as a target intermediate and as a reference standard for biocatalytic process development.

Orthogonal Protection Strategy for Complex PROTAC Linker Chemistry

The tert-butyl carbamate (Boc) group provides orthogonal protection of the trans-1-amino group, enabling sequential deprotection and functionalization in the presence of acid-sensitive or base-sensitive functionalities elsewhere in the PROTAC construct. This is critical for convergent PROTAC synthesis, where the AR-binding moiety, linker, and E3 ligase ligand are assembled in a controlled sequence. The free amino alcohol analog (CAS 802276-99-9) would require additional protection–deprotection steps, adding cost and reducing overall yield [1].

Quote Request

Request a Quote for trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.